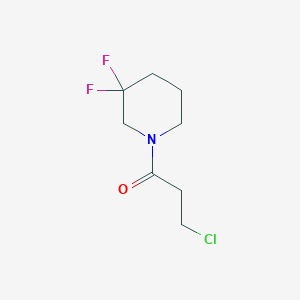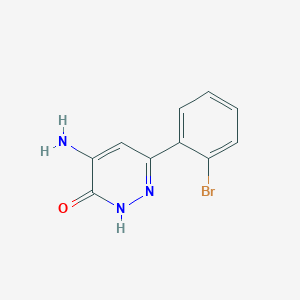
4-Amino-6-(2-bromophenyl)pyridazin-3-ol
説明
4-Amino-6-(2-bromophenyl)pyridazin-3-ol is a useful research compound. Its molecular formula is C10H8BrN3O and its molecular weight is 266.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been reported to interact with enzymes such as acetylcholinesterase (ache) .
Mode of Action
Compounds with similar structures have been reported to inhibit the activity of ache , which could potentially lead to changes in nerve pulse transmission .
Biochemical Pathways
Inhibition of ache, as seen with similar compounds , can affect cholinergic signaling pathways.
Pharmacokinetics
Similar compounds have been reported to have good bioavailability .
Result of Action
Inhibition of ache by similar compounds can lead to changes in nerve pulse transmission, potentially affecting behavior and body movement .
生化学分析
Biochemical Properties
4-Amino-6-(2-bromophenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system. This interaction can lead to a reduction in acetylcholinesterase activity, affecting normal nerve impulse transmission . Additionally, this compound may interact with other biomolecules involved in oxidative stress responses, potentially influencing the levels of reactive oxygen species and related biomarkers .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with acetylcholinesterase can lead to changes in nerve cell signaling, resulting in altered behavior and movement in organisms . Furthermore, this compound may impact gene expression related to oxidative stress, thereby affecting cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its inhibition of acetylcholinesterase results in the accumulation of acetylcholine, which can disrupt normal nerve function . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity, resulting in long-term behavioral changes and impaired movement in organisms . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating oxidative stress responses and improving cell function. At higher doses, it can lead to toxic or adverse effects, including severe inhibition of acetylcholinesterase activity, resulting in impaired nerve function and behavioral changes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress responses and acetylcholine metabolism. For example, its inhibition of acetylcholinesterase affects the breakdown of acetylcholine, leading to its accumulation and subsequent impact on nerve function . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. It may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cells, this compound can accumulate in specific compartments or organelles, influencing its activity and function . The compound’s distribution within tissues can also affect its overall efficacy and potency in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with acetylcholinesterase may localize it to nerve cells, where it can exert its inhibitory effects . Additionally, this compound may undergo post-translational modifications that influence its stability, activity, and interactions with other biomolecules .
特性
IUPAC Name |
5-amino-3-(2-bromophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-7-4-2-1-3-6(7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEGNVYWPWJUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C(=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


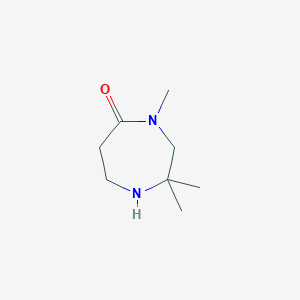
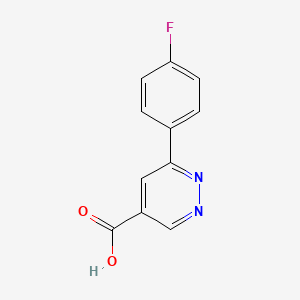
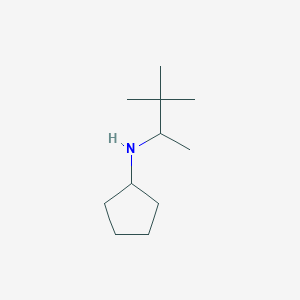
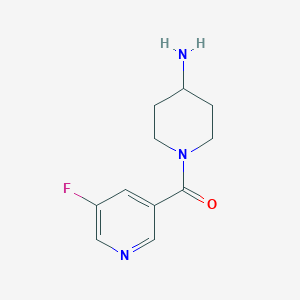
![1-{[(2,2-Dimethoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475598.png)

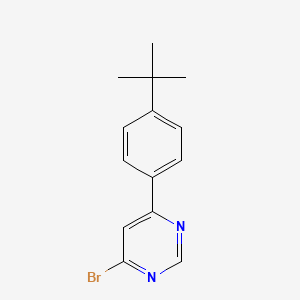
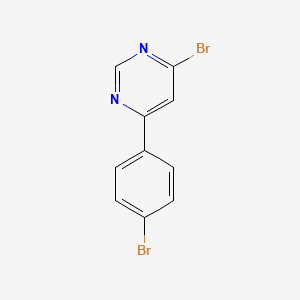
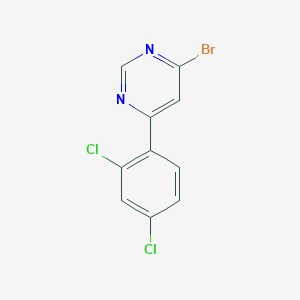
![1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1475606.png)
![Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)-amine](/img/structure/B1475609.png)
